(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid
CAS No.: 331763-63-4
Cat. No.: VC5025181
Molecular Formula: C25H22FNO4
Molecular Weight: 419.452
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331763-63-4 |
|---|---|
| Molecular Formula | C25H22FNO4 |
| Molecular Weight | 419.452 |
| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid |
| Standard InChI | InChI=1S/C25H22FNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |
| Standard InChI Key | QGZZXPYYCHIOHR-QGZVFWFLSA-N |
| SMILES | C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
(R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid (CAS: 331763-63-4) has the molecular formula C<sub>25</sub>H<sub>22</sub>FNO<sub>4</sub> and a molecular weight of 419.45 g/mol . The IUPAC name, (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid, underscores its fluorenylmethyloxycarbonyl (Fmoc) protective group and 2-fluorophenyl side chain . The stereocenter at the third carbon (R-configuration) ensures enantiomeric specificity, critical for interactions in biological systems .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 331763-63-4 |
| Molecular Formula | C<sub>25</sub>H<sub>22</sub>FNO<sub>4</sub> |
| Molecular Weight | 419.45 g/mol |
| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid |
| SMILES | C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
| InChI Key | QGZZXPYYCHIOHR-QGZVFWFLSA-N |
Stereochemical and Electronic Features
The compound’s chirality governs its binding affinity to biological targets, as seen in enzyme-substrate interactions . The 2-fluorophenyl group introduces electron-withdrawing effects, altering the aromatic ring’s electronic density and enhancing metabolic stability compared to non-fluorinated analogs . The Fmoc group, a bulky protective moiety, shields the amine during peptide synthesis while enabling facile deprotection under basic conditions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
-
Amine Protection: The primary amine of 3-amino-4-(2-fluorophenyl)butanoic acid is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a carbamate-forming reaction .
-
Stereochemical Control: Chiral resolution or asymmetric synthesis ensures the R-configuration at the β-carbon .
-
Purification: Chromatographic techniques (e.g., HPLC) yield high-purity (>98.5%) product, as confirmed by mass spectrometry and NMR .
Table 2: Synthetic Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fmoc Protection | Fmoc-Cl, DIPEA, DMF, 0–25°C | 85–90% |
| Chiral Resolution | Chiral HPLC, hexane/EtOAc | 75–80% |
| Final Purification | Reverse-phase HPLC | >98% |
Industrial Production
Large-scale manufacturing (100 metric tons/month) employs continuous flow reactors to optimize yield and reduce waste . Quality control includes batch-specific HPLC and LC-MS analyses to verify purity and stereochemical integrity .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality allows iterative peptide chain elongation. For example, in synthesizing fluorinated neuropeptides, the compound’s fluorophenyl side chain enhances lipophilicity, improving blood-brain barrier penetration . Deprotection with 20% piperidine in DMF efficiently removes Fmoc without affecting the fluorinated aromatic ring .
Fluorination and Bioactivity
Fluorine’s electronegativity and small atomic radius modulate peptide-receptor interactions. In a 2023 study, replacing phenylalanine with (R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid in opioid peptides increased µ-opioid receptor binding affinity by 40% due to enhanced hydrophobic and dipole interactions .
Physicochemical and Analytical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL) but dissolves readily in DMF, DMSO, and dichloromethane . Stability studies show no degradation after 12 months at -20°C, making it suitable for long-term storage .
Spectroscopic Characterization
-
NMR: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) δ 7.89 (d, J = 7.6 Hz, 2H, Fmoc ArH), 7.72–7.68 (m, 2H, ArH), 7.42–7.32 (m, 4H, ArH), 4.32–4.25 (m, 1H, CHNH), 3.12–2.98 (m, 2H, CH<sub>2</sub>COO) .
-
MS (ESI+): m/z 420.2 [M+H]<sup>+</sup>, 442.1 [M+Na]<sup>+</sup> .
Comparative Analysis with Analogues
(S)-3-Amino-4-(2-fluorophenyl)butanoic Acid
The S-enantiomer (CAS: 246876-92-6) shows 30% lower affinity for serotonin receptors in comparative studies, highlighting the R-configuration’s pharmacological superiority .
Non-Fluorinated Homologs
Removing the fluorine atom reduces metabolic stability; the non-fluorinated analog exhibits a 50% shorter plasma half-life in rodent models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume